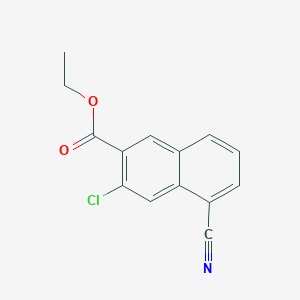
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a cyano group, and an ester functional group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 3-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is converted to a chloro group via diazotization followed by the Sandmeyer reaction, resulting in 3-chloronaphthalene.
Cyanation: The chloro group is substituted with a cyano group using a cyanating agent such as copper(I) cyanide.
Esterification: The resulting 3-chloro-5-cyanonaphthalene is esterified with ethyl chloroformate to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Hydrolysis: Formation of 3-chloro-5-cyanonaphthalene-2-carboxylic acid.
Reduction: Formation of 3-chloro-5-aminonaphthalene-2-carboxylate.
Scientific Research Applications
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-5-nitronaphthalene-2-carboxylate
- Ethyl 3-bromo-5-cyanonaphthalene-2-carboxylate
- Ethyl 3-chloro-5-aminonaphthalene-2-carboxylate
Uniqueness
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano and an ester group on the naphthalene ring makes it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
919994-88-0 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-2-18-14(17)12-6-9-4-3-5-10(8-16)11(9)7-13(12)15/h3-7H,2H2,1H3 |
InChI Key |
ZYPVJDNIRNIIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















